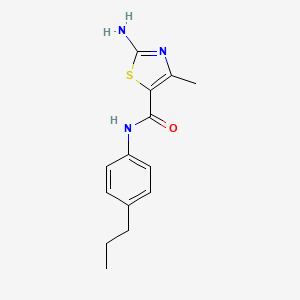
4-(Oxane-3-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxane-3-carbonyl)piperazin-2-one, also known as Oxypiperamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an interesting molecule for research purposes.
Wirkmechanismus
The mechanism of action of 4-(Oxane-3-carbonyl)piperazin-2-onee is not fully understood, but it is believed to inhibit viral replication by interfering with the early stages of the viral life cycle. It has been shown to block virus entry into host cells and inhibit the expression of viral genes.
Biochemical and Physiological Effects:
4-(Oxane-3-carbonyl)piperazin-2-onee has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Oxane-3-carbonyl)piperazin-2-onee is its potent antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. However, its synthesis is complex and requires several steps, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Oxane-3-carbonyl)piperazin-2-onee. One area of interest is the development of new antiviral drugs based on its structure. Another area of research is the investigation of its potential applications in material science, such as the synthesis of new polymers and materials. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
In conclusion, 4-(Oxane-3-carbonyl)piperazin-2-onee is a promising compound with potential applications in various fields. Its unique chemical structure and potent antiviral activity make it an interesting molecule for research purposes. Further studies are needed to fully understand its mechanism of action and its potential applications in material science and drug discovery.
Synthesemethoden
The synthesis of 4-(Oxane-3-carbonyl)piperazin-2-onee involves a multi-step process that starts with the reaction of 3-chloropropanoic acid with piperazine. This reaction results in the formation of 3-(piperazin-1-yl)propanoic acid, which is then converted to 4-(oxane-3-carbonyl)piperazin-2-one using oxalyl chloride and a solvent such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
4-(Oxane-3-carbonyl)piperazin-2-onee has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been found to exhibit potent antiviral activity against several viruses, including herpes simplex virus type 1 and 2, cytomegalovirus, and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
4-(oxane-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9-6-12(4-3-11-9)10(14)8-2-1-5-15-7-8/h8H,1-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAMVHNLNHMUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)

![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)

![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)


